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Introduction
ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has

demonstrated potent anti-angiogenic and anti-proliferative activities.[1][2] Developed as a

therapeutic agent for various human cancers, its mechanism of action involves the inhibition of

key pathways crucial for tumor growth, survival, and vascularization.[1][2] This technical guide

provides a detailed overview of the chemical structure, properties, mechanism of action, and

preclinical evaluation of ENMD-2076 Tartrate.

Chemical Structure and Properties
ENMD-2076 is the L-(+)-tartrate salt of a vinyl-pyrimidine free base, also referred to as ENMD-

981693.[1][3] The tartrate salt formulation enhances the solubility and bioavailability of the

active compound.
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Property Value Reference

Chemical Name

(E)-N-(5-methyl-1H-pyrazol-3-

yl)-6-(4-methylpiperazin-1-

yl)-2-styrylpyrimidin-4-amine

(2R,3R)-2,3-

dihydroxysuccinate

[4]

CAS Number 1453868-32-0 (Tartrate Salt) [4]

Molecular Formula C25H31N7O6 [4]

Molecular Weight 525.56 g/mol [3][4]

Appearance Not specified in search results.

Solubility
Soluble in DMSO. Insoluble in

water and ethanol.
[3]

Mechanism of Action
ENMD-2076 exerts its anti-tumor effects by targeting multiple critical kinases involved in cell

cycle regulation and angiogenesis.[1][2] Its primary targets include Aurora A kinase and various

receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs)

and Fibroblast Growth Factor Receptors (FGFRs).[2][5]

Inhibition of Aurora Kinases
ENMD-2076 is a potent inhibitor of Aurora A kinase, a key regulator of mitosis.[1][6] Aurora

kinases are essential for proper spindle formation and chromosome segregation during cell

division.[6] By inhibiting Aurora A, ENMD-2076 disrupts mitosis, leading to G2/M cell cycle

arrest and subsequent apoptosis in rapidly dividing cancer cells.[7][8] It exhibits selectivity for

Aurora A over Aurora B.[1][7]
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ENMD-2076 Inhibition of Aurora A Kinase Pathway
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Caption: ENMD-2076 inhibits Aurora A kinase, disrupting mitosis and leading to cell cycle

arrest.

Inhibition of Angiogenic Kinases
ENMD-2076 also potently inhibits several receptor tyrosine kinases that are critical for

angiogenesis, the formation of new blood vessels that supply tumors with nutrients and

oxygen.[1][2] Key angiogenic targets include VEGFR2/KDR, FGFR1, and FGFR2.[5][8] By

blocking these signaling pathways, ENMD-2076 impedes tumor neovascularization.[1][2]
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ENMD-2076 Inhibition of Angiogenic Signaling
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Caption: ENMD-2076 blocks key angiogenic receptors, inhibiting new blood vessel formation.

In Vitro and In Vivo Activity
Kinase Inhibitory Profile
The inhibitory activity of ENMD-2076 has been characterized against a panel of recombinant

human kinases. The half-maximal inhibitory concentrations (IC50) for key targets are

summarized below.
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Kinase Target IC50 (nM) Reference

Flt3 1.86 [7][8]

Aurora A 14 [1][7][8]

Src 23 [9]

VEGFR2/KDR 40 [9]

FGFR2 70.8 [8]

FGFR1 92.7 [8]

c-Kit 120 [10]

Aurora B 350 [1][10]

Anti-proliferative Activity in Cancer Cell Lines
ENMD-2076 has demonstrated broad anti-proliferative activity across a range of human cancer

cell lines.

Cell Line Type IC50 Range (µM) Reference

Human Solid Tumor &

Hematopoietic Cancer
0.025 - 0.7 [1][2][7]

Multiple Myeloma 2.99 - 7.06 [7]

In Vivo Anti-tumor Efficacy
In preclinical xenograft models, orally administered ENMD-2076 has been shown to induce

tumor growth inhibition and regression in a variety of cancer types, including breast, colon,

melanoma, leukemia, and multiple myeloma.[1][2] For instance, in a colorectal cancer

xenograft model (HT-29), ENMD-2076 treatment led to initial tumor growth inhibition followed

by regression.[5]

Pharmacokinetics and Metabolism
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Phase I clinical trials have characterized the pharmacokinetic profile of ENMD-2076 in patients

with advanced solid tumors.

Parameter Value Reference

Time to Max. Concentration

(Tmax)
3 - 7.8 hours [10][11][12]

Half-life (t1/2) 27.3 - 38.3 hours (single dose) [10][11][12]

Exposure Dose proportional [10][11][12]

Recommended Phase II Dose 160 mg/m² (orally, once daily) [10][11]

Active Metabolite ENMD-2060 [10]

Experimental Protocols
In Vitro Kinase Assay
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Workflow for In Vitro Kinase Assay
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Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of ENMD-

2076.

Methodology:
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Kinase Selection: Recombinant human kinase enzymes are utilized.[1]

Assay Platform: The kinase activity is often measured using a platform such as the Z'-Lyte

Kinase Assay.[7]

Compound Preparation: ENMD-2076 is serially diluted to create a range of concentrations

for IC50 determination.[1]

Reaction: The kinase, its specific substrate, ATP (at a concentration near the Km for each

enzyme), and varying concentrations of ENMD-2076 are incubated together.[1]

Detection: The reaction progress, often measured by phosphorylation of the substrate, is

quantified.[1]

Data Analysis: Dose-response curves are generated by plotting kinase inhibition against the

concentration of ENMD-2076 to calculate the IC50 value.[1]

Cell Proliferation Assay (Sulforhodamine B Assay)
Methodology:

Cell Plating: Adherent cancer cells are seeded in 96-well plates at a density of approximately

500 cells per well. For non-adherent cells, a higher density (e.g., 5,000 cells per well) is

used.[1]

Compound Treatment: Cells are incubated with multiple doses of ENMD-2076, typically

spanning a wide concentration range (e.g., 0.3 nM to 125 µM), for 96 hours.[1]

Cell Fixation: After incubation, cells are fixed to the plate.

Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to

cellular proteins.[1]

Measurement: The amount of bound dye is measured spectrophotometrically, which is

proportional to the total cellular protein mass and thus an indicator of cell number.

Analysis: The optical density readings are used to determine the extent of cell proliferation

inhibition and to calculate IC50 values.
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In Vivo Xenograft Tumor Model
Methodology:

Cell Implantation: Human cancer cells (e.g., 2 x 10^6 to 30 x 10^6 cells) are mixed with

Matrigel and injected subcutaneously into immunocompromised mice (e.g., NCr nude or

CB.17 SCID).[1]

Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 500-750 mm³).[1]

Treatment Administration: ENMD-2076 is administered orally, typically once or twice daily,

dissolved in water or a vehicle such as 0.075% carboxymethylcellulose and 0.085% Tween

80.[1]

Tumor Measurement: Tumor volume is measured regularly throughout the study.

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be

excised for analysis of target kinase inhibition (e.g., by Western blot for phosphorylated

proteins) and markers of proliferation or apoptosis.[1]

Efficacy Evaluation: The anti-tumor efficacy is assessed by calculating tumor growth

inhibition (TGI).[1]

Clinical Development
ENMD-2076 has been evaluated in several Phase I and Phase II clinical trials for a variety of

solid and hematologic malignancies, including ovarian cancer, triple-negative breast cancer,

and colorectal cancer.[2][13][14][15] These studies have established its safety profile,

pharmacokinetics, and have shown promising anti-tumor activity in certain patient populations.

[10][11][13]

Conclusion
ENMD-2076 Tartrate is a novel, orally active multi-kinase inhibitor with a well-defined

mechanism of action that combines anti-proliferative and anti-angiogenic effects. Its ability to

target both Aurora A kinase and key angiogenic pathways provides a strong rationale for its

development as a cancer therapeutic. Preclinical studies have consistently demonstrated its

potent anti-tumor activity in a wide range of cancer models. Clinical investigations have further
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established its pharmacokinetic profile and have shown signals of efficacy, supporting its

continued evaluation in various oncologic settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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